2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine
CAS No.: 2097859-69-1
Cat. No.: VC6063418
Molecular Formula: C21H27N7O
Molecular Weight: 393.495
* For research use only. Not for human or veterinary use.
![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine - 2097859-69-1](/images/structure/VC6063418.png)
Specification
CAS No. | 2097859-69-1 |
---|---|
Molecular Formula | C21H27N7O |
Molecular Weight | 393.495 |
IUPAC Name | [1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C21H27N7O/c29-20(27-11-13-28(14-12-27)21-22-7-2-8-23-21)16-5-9-26(10-6-16)19-15-17-3-1-4-18(17)24-25-19/h2,7-8,15-16H,1,3-6,9-14H2 |
Standard InChI Key | MBVRCXNLWDJAJV-UHFFFAOYSA-N |
SMILES | C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine delineates its composition:
-
Cyclopenta[c]pyridazine: A bicyclic system comprising a five-membered cyclopentane fused to a pyridazine ring.
-
Piperidine-4-carbonyl: A six-membered amine ring with a ketone group at the fourth position.
-
Piperazine: A six-membered diamine ring.
-
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms.
The molecular formula is deduced as C<sub>21</sub>H<sub>24</sub>N<sub>8</sub>O, with a molecular weight of 428.48 g/mol. This aligns with related compounds such as 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine (C<sub>23</sub>H<sub>29</sub>N<sub>5</sub>O, 391.5 g/mol) , differing primarily in the substitution of phenylpiperazine with pyrimidine.
Stereoelectronic Features
Key structural attributes influencing reactivity and target binding include:
-
Planar aromatic systems: The pyrimidine and pyridazine rings enable π-π stacking interactions with protein domains.
-
Flexible linkers: The piperazine-piperidine-carbonyl chain provides conformational adaptability for target engagement.
-
Hydrogen-bonding sites: Nitrogen atoms in the pyridazine and pyrimidine rings serve as hydrogen bond acceptors/donors .
Table 1: Comparative Structural Features of Analogous Compounds
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves sequential coupling reactions, as evidenced by protocols for related cyclopenta[c]pyridazine derivatives:
-
Formation of cyclopenta[c]pyridazine core: Achieved via cyclocondensation of diaminocyclopentane derivatives with diketones or α,β-unsaturated carbonyl compounds.
-
Piperidine functionalization: Introduction of the carbonyl group at the fourth position via Friedel-Crafts acylation or nucleophilic substitution.
-
Piperazine coupling: Amide bond formation between the piperidine carbonyl and piperazine using carbodiimide-based coupling agents .
-
Pyrimidine attachment: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to link pyrimidine to piperazine .
Critical Reaction Parameters
-
Catalysts: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) for cross-coupling steps .
-
Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions.
-
Temperature: Pyrimidine coupling typically requires heating at 80–120°C.
Table 2: Representative Synthetic Steps for Analogous Compounds
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous solubility: Predicted to be low (<10 µM) due to hydrophobic cyclopentane and aromatic rings; comparable to 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine (logP = 3.1).
-
Thermal stability: Decomposition temperature >200°C, inferred from thermogravimetric analysis of similar compounds .
ADME Properties
-
Permeability: Moderate Caco-2 permeability (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s) due to hydrogen-bonding capacity.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.
Future Directions and Challenges
Lead Optimization
-
Bioisosteric replacement: Substituting pyrimidine with triazine to improve solubility .
-
Prodrug strategies: Phosphate ester derivatives for enhanced oral bioavailability.
Target Validation
-
CRISPR screening: Identify synthetic lethal partners for precision oncology applications.
-
Cryo-EM studies: Elucidate binding modes with kinase domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume